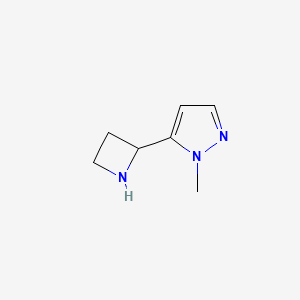
(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol is an organic compound with the molecular formula C13H13FOS. It is characterized by the presence of a fluorine atom, a methyl group, and a thiophene ring, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluoro-5-methylthiophene with o-tolualdehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom and methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may be investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Wirkmechanismus
The mechanism of action of (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets. The fluorine atom and thiophene ring play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol can be compared with similar compounds such as:
(3-Fluoro-5-methylthiophen-2-yl)(p-tolyl)methanol: Similar structure but with a different position of the methyl group.
(3-Fluoro-5-methylthiophen-2-yl)(m-tolyl)methanol: Another positional isomer with the methyl group in the meta position.
(3-Chloro-5-methylthiophen-2-yl)(o-tolyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
Eigenschaften
Molekularformel |
C13H13FOS |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
(3-fluoro-5-methylthiophen-2-yl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C13H13FOS/c1-8-5-3-4-6-10(8)12(15)13-11(14)7-9(2)16-13/h3-7,12,15H,1-2H3 |
InChI-Schlüssel |
VVGGEDNHHYNAOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=C(C=C(S2)C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


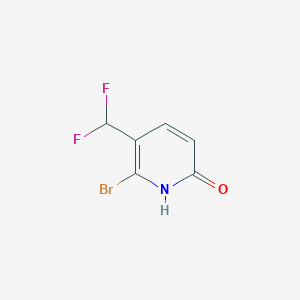
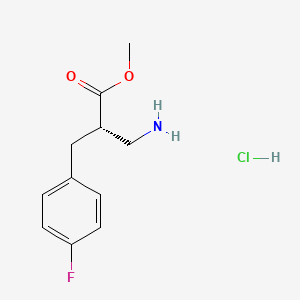
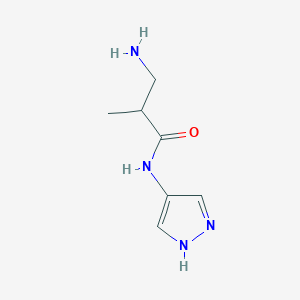

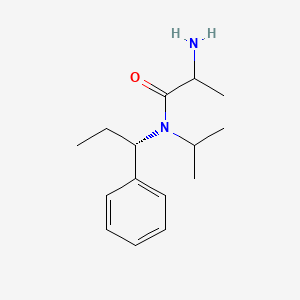

![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)
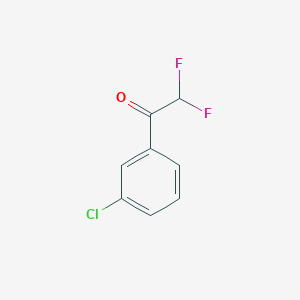

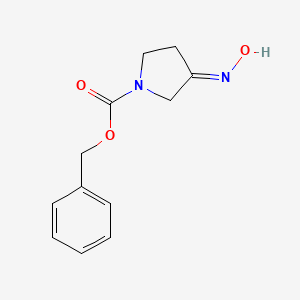
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)

